molecular formula C17H20N2OS B2590349 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide CAS No. 898459-22-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide

Cat. No.: B2590349
CAS No.: 898459-22-8
M. Wt: 300.42
InChI Key: AUYUHOQQWDCVEA-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide (CAS 898459-22-8) is a synthetic organic compound featuring a distinct molecular architecture that incorporates both indoline and thiophene heterocyclic systems . This structure places it within a class of N-heterocyclic compounds that are of significant interest in modern medicinal chemistry and drug discovery . While specific biological data for this compound is not widely published in the available literature, its structural framework suggests potential as a valuable scaffold for pharmacological research. Indoline-based derivatives have been identified as key structures in the development of novel therapeutic agents. For instance, related compounds have been optimized as dual inhibitors of key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing promising anti-inflammatory efficacy in vivo . Furthermore, structurally analogous molecules featuring the N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide motif have been reported to exhibit potent antinociceptive properties in murine models, acting through opioid receptor pathways and demonstrating significantly higher potency than morphine . This indicates the potential for research into this compound's interactions with the central nervous system. The presence of the thiophene ring, a common feature in many bioactive molecules, further enhances its utility as a building block in the design and synthesis of new chemical entities for biological screening . This compound is provided for research and development purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYUHOQQWDCVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide typically involves the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized from indole through hydrogenation.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Propionamide Group: The propionamide group can be introduced through an amidation reaction, where a propionyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to indole.

    Reduction: The thiophene ring can be reduced to a tetrahydrothiophene.

    Substitution: The propionamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted propionamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indoline and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The indoline and thiophene moieties could play a role in binding to the target, while the propionamide group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

TAK375 (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide

Structural Similarities :

  • Shares the propionamide-ethyl backbone.
  • Contains a fused indene-furan heterocycle instead of indoline-thiophene.

Pharmacological Profile :

  • TAK375 is a melatonin receptor agonist, specifically targeting MT₁/MT₂ receptors for circadian rhythm regulation. The indeno-furan system enhances lipophilicity, improving blood-brain barrier penetration .

Key Differences :

  • The indoline-thiophene combination in the target compound may alter receptor selectivity compared to TAK375’s indeno-furan core.
  • Metabolic stability: The thiophene in the target compound could introduce unique cytochrome P450 interactions compared to TAK375’s furan.

N-Phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide

Structural Similarities :

  • Propionamide group and thiophen-2-yl-ethyl chain.
  • Azepane (7-membered amine ring) replaces indoline.

Pharmacological Profile :

  • Demonstrated significant antinociceptive effects in murine models (tail-flick and hot-plate tests). The azepane ring likely contributes to µ-opioid receptor affinity .

Key Differences :

  • Azepane’s larger ring size could increase metabolic susceptibility via oxidative pathways.

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

Structural Similarities :

  • Thiophen-2-yl-ethyl and propionamide groups.
  • Additional amino and isopropyl substituents.

Pharmacological Implications :

  • The amino group may enhance solubility, while the isopropyl chain could sterically hinder enzymatic degradation .

Key Differences :

  • The indoline ring may provide π-π stacking advantages absent in this derivative.

Quinolone-Thiophene Hybrids (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone)

Structural Similarities :

  • Thiophen-2-yl-ethyl linkage.
  • Piperazine and quinolone groups (in hybrids) vs. indoline-propionamide.

Pharmacological Profile :

  • Antibacterial activity against multidrug-resistant Staphylococcus aureus, attributed to the quinolone’s DNA gyrase inhibition and thiophene’s hydrophobic interactions .

Key Differences :

  • The target compound’s indoline-propionamide structure is more suited for CNS applications than bacterial targeting.
  • Quinolone-thiophene hybrids exhibit broader π-conjugation, which may limit blood-brain barrier penetration compared to the target molecule.

Research Findings and Implications

  • Structural Rigidity vs. Flexibility: Indoline’s bicyclic structure in the target compound may improve target binding specificity over flexible azepane or linear quinolone derivatives .
  • Metabolic Considerations : Thiophene rings are prone to CYP450-mediated oxidation, which could shorten half-life compared to furan-containing TAK375 .
  • Activity Modulation: The absence of a quinolone scaffold in the target compound likely shifts activity from antibacterial to CNS-related pathways, analogous to TAK375’s receptor targeting .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OSC_{17}H_{18}N_{2}OS, with a molecular weight of approximately 302.4 g/mol. The compound features an indoline moiety and a thiophene ring, which are known for their significant biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Indoline and Thiophene Derivatives : The initial step involves the synthesis of the indoline and thiophene components through cyclization reactions.
  • Coupling Reaction : The next step involves the coupling of these components with propionamide under controlled conditions to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

Antinociceptive Properties

Research indicates that compounds similar to this compound exhibit notable antinociceptive properties. A study evaluating related compounds demonstrated their effectiveness in increasing tail-flick and hot-plate latencies in male Swiss Webster mice, suggesting a strong analgesic effect mediated through opioid and adrenergic receptors .

Antitumor Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that derivatives of thiophene and indoline can inhibit various cancer cell lines, including breast (MCF-7) and melanoma (SK-MEL-2). For instance, related compounds exhibited IC50 values in the micromolar range against these cell lines, indicating significant cytotoxic effects .

Case Study 1: Antinociceptive Mechanisms

In one study, the antinociceptive effects of an analog were evaluated using antagonists to delineate the underlying mechanisms. The results indicated that the analgesic effect was significantly reduced when opioid and alpha-adrenergic receptors were blocked, affirming their involvement in pain modulation .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer activity of thiophene-containing compounds, revealing that modifications at specific positions on the indoline structure could enhance cytotoxicity against cancer cells. Compounds with electron-withdrawing groups showed improved activity, suggesting that structural optimization can lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution of indoline with thiophene-containing intermediates, followed by amide coupling using propionyl chloride. Optimization of temperature (e.g., 0–25°C for amidation) and solvent choice (e.g., DCM or THF) is critical to minimize by-products. Catalysts like HATU or EDC improve coupling efficiency .
  • Key Considerations : Use TLC and NMR to monitor intermediate purity. Yield improvements (≥70%) are achievable via slow addition of acylating agents and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 1H/13C NMR identifies indoline (δ 6.5–7.2 ppm aromatic protons), thiophene (δ 7.3–7.5 ppm), and propionamide (δ 1.1 ppm CH3) groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 413.2 [M+H]+ for C22H24N2O2S2) .
  • X-ray Crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding in the amide group) .

Q. What are the hypothesized biological targets of this compound?

  • Mechanistic Insight : The indoline-thiophene scaffold may target enzymes (e.g., kinases) or GPCRs via π-π stacking (aromatic rings) and hydrogen bonding (amide/sulfonamide groups). Preliminary docking studies suggest affinity for ATP-binding pockets .
  • Validation : Use enzyme inhibition assays (e.g., fluorescence-based kinase screens) and receptor-binding studies (radioligand displacement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Analytical Strategies :

  • Replicate Studies : Control variables like cell line origin (e.g., HEK293 vs. HeLa), assay pH, and compound purity (HPLC ≥95%) .
  • Meta-Analysis : Compare IC50 values across studies using standardized units (nM vs. μM) and adjust for batch-to-batch variability in synthesis .
    • Example : Discrepancies in cytotoxicity (e.g., IC50 10 μM vs. 50 μM) may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB = -1.2), and CYP450 metabolism (CYP3A4 substrate) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
    • Validation : Correlate predictions with in vitro Caco-2 permeability and microsomal stability assays .

Q. How does structural modification of the thiophene or indoline moiety affect activity?

  • SAR Insights :

  • Thiophene Replacement : Substituting thiophene with furan reduces hydrophobic interactions, decreasing kinase inhibition by ~40% .
  • Indoline Methylation : Adding a methyl group at the indoline N-position enhances metabolic stability (t1/2 increase from 2.5 to 4.1 hours in liver microsomes) .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by bioactivity screening .

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